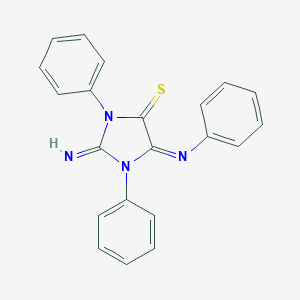
2-imino-1,3-diphenyl-5-(phenylimino)-4-imidazolidinethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-imino-1,3-diphenyl-5-(phenylimino)-4-imidazolidinethione is a complex organic compound that belongs to the class of imidazolidinethiones These compounds are characterized by their unique imidazolidine ring structure, which is substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-1,3-diphenyl-5-(phenylimino)-4-imidazolidinethione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an imidazolidine derivative with an aromatic amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-imino-1,3-diphenyl-5-(phenylimino)-4-imidazolidinethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino groups to amine groups.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and chlorosulfonic acid (HSO₃Cl) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine-substituted imidazolidinethiones.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-imino-1,3-diphenyl-5-(phenylimino)-4-imidazolidinethione involves its interaction with specific molecular targets and pathways. The imino and phenyl groups play a crucial role in binding to target molecules, which can lead to various biological effects. For example, the compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.
相似化合物的比较
Similar Compounds
- 5-(Hydroxyimino)-2-imino-1,3-diphenyldihydro-4,6(1H,5H)-pyrimidinedione
- 5,5-Diethyl-1,3-diphenyl-2-imino-barbituric acid
Uniqueness
2-imino-1,3-diphenyl-5-(phenylimino)-4-imidazolidinethione is unique due to its specific imidazolidine ring structure and the presence of multiple imino and phenyl groups
属性
分子式 |
C21H16N4S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
2-imino-1,3-diphenyl-5-phenyliminoimidazolidine-4-thione |
InChI |
InChI=1S/C21H16N4S/c22-21-24(17-12-6-2-7-13-17)19(23-16-10-4-1-5-11-16)20(26)25(21)18-14-8-3-9-15-18/h1-15,22H |
InChI 键 |
SOLNIHCIAWZQOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C2C(=S)N(C(=N)N2C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)N=C2C(=S)N(C(=N)N2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



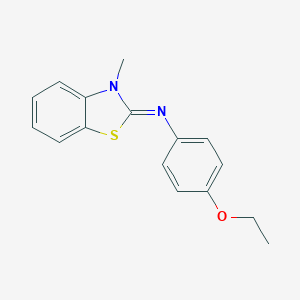
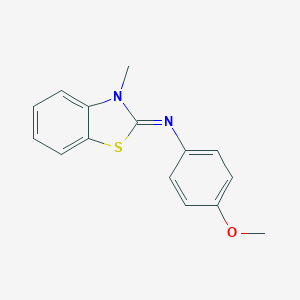
![N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B307210.png)
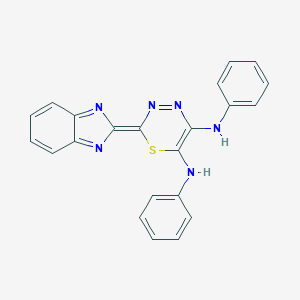
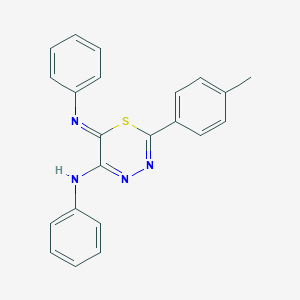
![3-methyl-1,3-benzothiazol-2(3H)-one [4,5-bis(phenylimino)-1,3-dithiolan-2-ylidene]hydrazone](/img/structure/B307213.png)
![Ethyl 4-{[5-{[4-(ethoxycarbonyl)phenyl]imino}-2-(phenylhydrazono)-1,3-dithiolan-4-ylidene]amino}benzoate](/img/structure/B307215.png)
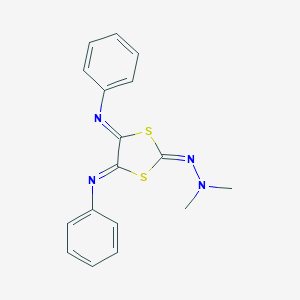
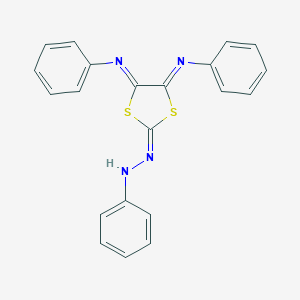
![N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-naphtho[1,2-b][1,4]oxazin-3-amine](/img/structure/B307219.png)
![Methyl 3-anilino-7-methyl-2-(phenylimino)-2H-thieno[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B307220.png)
![4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-one (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone](/img/structure/B307222.png)
![4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307225.png)
